molecular formula C17H18FNO5S2 B3126822 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide CAS No. 337923-49-6

3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide

Cat. No. B3126822
CAS RN: 337923-49-6
M. Wt: 399.5 g/mol
InChI Key: BDYRDOMWYZZTGI-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide, also known as FSPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Specifically, 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the levels of glucose in the blood of diabetic mice. 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the breakdown of cartilage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide is its versatility as a tool compound in scientific research. It has been used in a wide range of studies, from basic research to drug development. However, one limitation of 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide. One area of interest is the development of new drugs based on the structure of 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide. Another potential direction is the study of the mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide and its effects on various biological systems. Additionally, 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide could be used as a tool compound in the development of new diagnostic tools for diseases such as cancer and diabetes.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide has been shown to have a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and diabetes. 3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide has also been used as a tool compound in the development of new drugs and as a probe for studying biological systems.

properties

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S2/c18-14-6-8-16(9-7-14)25(21,22)12-10-17(20)19-11-13-26(23,24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYRDOMWYZZTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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